molecular formula C22H18N4O5S B11580828 (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

Cat. No.: B11580828
M. Wt: 450.5 g/mol
InChI Key: CHHYBXRHVBQENI-NTCAYCPXSA-N
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Description

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a thiolane ring, and a pyrido[12-a]pyrimidin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the cyano group and the pyrido[12-a]pyrimidin moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C22H18N4O5S/c23-13-15(20(27)24-16-9-11-32(29,30)14-16)12-18-21(31-17-6-2-1-3-7-17)25-19-8-4-5-10-26(19)22(18)28/h1-8,10,12,16H,9,11,14H2,(H,24,27)/b15-12+

InChI Key

CHHYBXRHVBQENI-NTCAYCPXSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N

Origin of Product

United States

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